molecular formula C26H18CuN4O6 B12877066 Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]-

Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]-

Cat. No.: B12877066
M. Wt: 546.0 g/mol
InChI Key: WUKZPNJRVIANJB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]- is a copper(II) complex with imino phenoxide ligands. This compound is known for its unique structural, electrochemical, and catalytic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]- typically involves the reaction of copper(II) acetate with 2-[(4-nitrophenyl)imino]methyl]phenol in a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized copper complexes, while substitution reactions result in new copper complexes with different ligands .

Mechanism of Action

The mechanism of action of Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]- involves its ability to undergo redox reactions and coordinate with various ligands. The copper(II) center can participate in electron transfer processes, making it an effective catalyst for certain chemical reactions. The imino phenoxide ligands play a crucial role in stabilizing the copper center and facilitating these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Copper, bis[2-[[(4-nitrophenyl)imino]methyl]phenolato]- is unique due to the presence of the 4-nitrophenyl group, which imparts distinct electronic and steric properties. These properties influence its reactivity and catalytic behavior, making it suitable for specific applications that other similar compounds may not be able to achieve .

Properties

Molecular Formula

C26H18CuN4O6

Molecular Weight

546.0 g/mol

IUPAC Name

copper;2-[(4-nitrophenyl)iminomethyl]phenolate

InChI

InChI=1S/2C13H10N2O3.Cu/c2*16-13-4-2-1-3-10(13)9-14-11-5-7-12(8-6-11)15(17)18;/h2*1-9,16H;/q;;+2/p-2

InChI Key

WUKZPNJRVIANJB-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-])[O-].C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-])[O-].[Cu+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.